molecular formula C17H20N4O3 B13955989 14-Hydroxyazidomorphine CAS No. 54301-19-8

14-Hydroxyazidomorphine

Cat. No.: B13955989
CAS No.: 54301-19-8
M. Wt: 328.4 g/mol
InChI Key: JFEYKPRCFIWFEW-BGMJHJHJSA-N
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Description

14-Hydroxyazidomorphine is a synthetic derivative of morphine, characterized by the presence of an azido group at the 6-position and a hydroxyl group at the 14-position. This compound has been studied for its potent analgesic and antitussive properties, making it a subject of interest in pharmacological research .

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxyazidomorphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various morphine derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

14-Hydroxyazidomorphine has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for synthesizing other morphine derivatives.

    Biology: Studied for its effects on biological systems, particularly its analgesic and antitussive properties.

    Medicine: Investigated for its potential use as a pain reliever and cough suppressant.

Mechanism of Action

The mechanism of action of 14-Hydroxyazidomorphine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation and cough suppression .

Comparison with Similar Compounds

    Azidomorphine: The parent molecule without the hydroxyl group at the 14-position.

    Morphine: The natural opioid from which 14-Hydroxyazidomorphine is derived.

    Hydromorphone: A hydrogenated derivative of morphine.

    Oxymorphone: A hydroxylated derivative of morphine.

Uniqueness: this compound is unique due to its combination of an azido group and a hydroxyl group, which imparts distinct pharmacological properties. It is more potent as an antitussive compared to its parent molecule, azidomorphine, and exhibits lower toxicity .

Properties

CAS No.

54301-19-8

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-azido-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C17H20N4O3/c1-21-7-6-16-13-9-2-3-11(22)14(13)24-15(16)10(19-20-18)4-5-17(16,23)12(21)8-9/h2-3,10,12,15,22-23H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1

InChI Key

JFEYKPRCFIWFEW-BGMJHJHJSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-]

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-]

Origin of Product

United States

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